molecular formula C19H17F6N3O B3623959 N-[2-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

N-[2-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Cat. No.: B3623959
M. Wt: 417.3 g/mol
InChI Key: VRCBJIYHERFDKU-UHFFFAOYSA-N
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Description

N-[2-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a compound characterized by the presence of trifluoromethyl groups attached to phenyl rings and a piperazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves the reaction of piperazine derivatives with trifluoromethyl-substituted phenyl compounds. One common method includes the use of trifluoromethyl phenyl piperazine as a starting material, which undergoes further functionalization to introduce the carboxamide group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine compounds .

Scientific Research Applications

N-[2-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The pathways involved may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is unique due to the presence of both trifluoromethyl groups and the carboxamide functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F6N3O/c20-18(21,22)13-4-3-5-14(12-13)27-8-10-28(11-9-27)17(29)26-16-7-2-1-6-15(16)19(23,24)25/h1-7,12H,8-11H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCBJIYHERFDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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